![molecular formula C14H9N5OS B2832464 N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219903-33-9](/img/structure/B2832464.png)

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

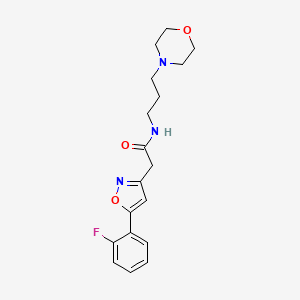

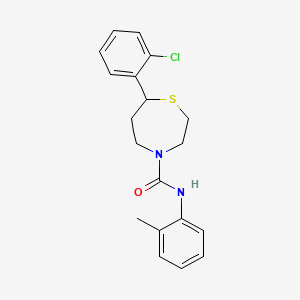

“N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains an indazole ring, which is a heterocyclic compound . The indazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in donor-acceptor systems for photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . In this process, a ketimine species is formed first, followed by a Cu(OAc)2-catalyzed reaction to form the N–N bond . Another study reported the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent FLT3 inhibitors .Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The benzo[c][1,2,5]thiadiazole moiety is a planar, aromatic system .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the indazole and benzo[c][1,2,5]thiadiazole moieties. For instance, the indazole ring can participate in various reactions due to its amphoteric nature . The benzo[c][1,2,5]thiadiazole moiety can participate in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would be influenced by its molecular structure. For instance, the presence of the indazole ring could confer solubility in polar solvents . The compound’s melting point was reported to be between 255–257 °C .科学的研究の応用

Anticancer Activity

Indazole-containing heterocyclic compounds have shown potential in the field of cancer research . For instance, certain indazole derivatives have been tested on A549, K562, PC3, and Hep-G2 cells, showing promising anticancer activity .

Antihypertensive Applications

Indazole compounds have been found to have antihypertensive properties, which could make them useful in the treatment of high blood pressure .

Antidepressant Properties

Research has also indicated that indazole compounds may have antidepressant properties, potentially offering a new avenue for the treatment of mood disorders .

Anti-inflammatory Uses

Indazole compounds have demonstrated anti-inflammatory effects, which could be beneficial in the treatment of conditions characterized by inflammation .

Antibacterial Agents

The antibacterial properties of indazole compounds could make them effective in combating bacterial infections .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

将来の方向性

The future research directions could involve exploring the compound’s potential applications in various fields. For instance, its use as a potential visible-light organophotocatalyst could be investigated . Additionally, the development of novel synthetic routes and the optimization of existing ones could be another area of focus .

特性

IUPAC Name |

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZTMBEWVQUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)